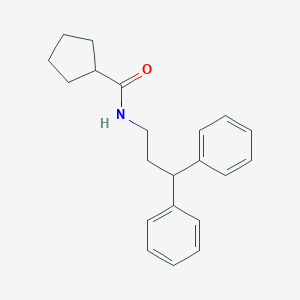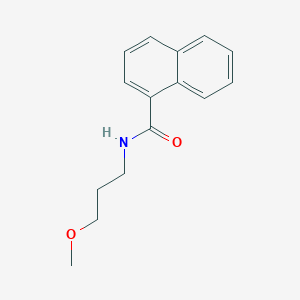
2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine, also known as DMSM, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonylmorpholine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine is not fully understood, but it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It may also act by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. Additionally, 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine has been found to have antioxidant properties and can scavenge free radicals in vitro. It has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine in lab experiments is its low toxicity. It has been found to have a high LD50 value, indicating that it is relatively safe to use in animal studies. Additionally, 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine is readily available and relatively inexpensive. However, one limitation of using 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the efficacy of 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine in vivo and to identify the mechanisms by which it inhibits the growth of cancer cells. Additionally, the antioxidant properties of 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine make it a promising candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the potential therapeutic applications of 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine in these areas.
Synthesemethoden
The synthesis of 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine involves the reaction of 2,6-dimethylmorpholine with p-bromobenzyl phenyl sulfone in the presence of a base such as potassium carbonate. The reaction mixture is heated under reflux for several hours, and the resulting product is purified through recrystallization. The yield of the reaction is typically around 70%.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. Additionally, 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine has been shown to have antioxidant properties and can scavenge free radicals in vitro. It has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
Produktname |
2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine |
|---|---|
Molekularformel |
C18H21NO3S |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
2,6-dimethyl-4-(4-phenylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C18H21NO3S/c1-14-12-19(13-15(2)22-14)23(20,21)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3 |
InChI-Schlüssel |
NDLPIVRSBPVHMK-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)


![ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B258696.png)
![N-isopropyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258701.png)
![Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B258703.png)

![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258705.png)

![4-[3-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B258707.png)

![1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B258713.png)
![Methyl 4,5-dimethyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B258714.png)